
2-(2,6-Dibromophenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-ジブロモフェニル)アセトアルデヒドは、分子式C8H6Br2Oを持つ有機化合物です。これは、アセトアルデヒド基に結合したフェニル環に、2つの臭素原子が結合していることを特徴としています。
準備方法
合成経路と反応条件
2-(2,6-ジブロモフェニル)アセトアルデヒドは、いくつかの方法で合成することができます。一般的なアプローチの1つは、フェニルアセトアルデヒドの臭素化です。この反応では、通常、四塩化炭素(CCl4)またはクロロホルム(CHCl3)などの溶媒の存在下で、臭素(Br2)が臭素化剤として使用されます。この反応は、フェニル環の2位と6位での選択的臭素化を確保するために、制御された条件下で行われます。
工業生産方法
工業的な環境では、2-(2,6-ジブロモフェニル)アセトアルデヒドの生産には、より効率的かつスケーラブルな方法が用いられる場合があります。これらの方法では、通常、高い収率と純度を達成するために、連続フロー反応器と高度な触媒が使用されます。反応条件は、副生成物を最小限に抑え、一貫した品質を確保するために最適化されます。
化学反応の分析
反応の種類
2-(2,6-ジブロモフェニル)アセトアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用してカルボン酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに還元することができます。
置換: 臭素原子は、求核置換反応によって他の官能基に置換することができます。これらの反応によく用いられる試薬には、メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などがあります。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム(KMnO4)。
還元: メタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: メタノール中のメトキシドナトリウム(NaOCH3)。
生成される主要な生成物
酸化: 2-(2,6-ジブロモフェニル)酢酸。
還元: 2-(2,6-ジブロモフェニル)エタノール。
置換: 使用される求核試薬に応じて、さまざまな置換フェニルアセトアルデヒド。
科学研究への応用
2-(2,6-ジブロモフェニル)アセトアルデヒドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、その潜在的な生物活性について研究されています。研究者たちは、生物学的分子との相互作用とその細胞過程への影響を調べています。
医学: その潜在的な治療的特性について研究されています。研究では、生物学的経路を調節する能力と、薬剤候補としての可能性に焦点を当てています。
産業: 特殊化学薬品や材料の製造に使用されています。その臭素化された構造は、難燃剤やその他の産業用途に役立ちます。
科学的研究の応用
2-(2,6-Dibromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
作用機序
2-(2,6-ジブロモフェニル)アセトアルデヒドの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体と相互作用し、その活性を調節する場合があります。臭素原子は、ハロゲン結合に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。アルデヒド基は、タンパク質やその他の生体分子の求核部位と共有結合を形成し、その機能に影響を与える可能性があります。
類似の化合物との比較
2-(2,6-ジブロモフェニル)アセトアルデヒドは、他の臭素化フェニルアセトアルデヒドと比較することができます。
2-(2,4-ジブロモフェニル)アセトアルデヒド: 臭素化パターンが異なりますが、構造が類似しており、化学的性質と反応性が異なります。
2-(3,5-ジブロモフェニル)アセトアルデヒド: 臭素原子が異なる位置にある別の異性体であり、化学的挙動に影響を与えます。
2-(2,6-ジクロロフェニル)アセトアルデヒド: 異なるハロゲン原子を持つ塩素化アナログであり、反応性と用途が異なります。
2-(2,6-ジブロモフェニル)アセトアルデヒドの独自性は、その特定の臭素化パターンにあります。このパターンにより、独特の化学的性質と反応性が付与され、他の異性体やアナログでは効果が得られない特定の用途に役立ちます。
類似化合物との比較
2-(2,6-Dibromophenyl)acetaldehyde can be compared with other brominated phenylacetaldehydes:
2-(2,4-Dibromophenyl)acetaldehyde: Similar structure but different bromination pattern, leading to different chemical properties and reactivity.
2-(3,5-Dibromophenyl)acetaldehyde: Another isomer with bromine atoms at different positions, affecting its chemical behavior.
2-(2,6-Dichlorophenyl)acetaldehyde: Chlorinated analog with different halogen atoms, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications where other isomers or analogs may not be as effective.
特性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
277.94 g/mol |
IUPAC名 |
2-(2,6-dibromophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |
InChIキー |
HLLGVBMZPQPUPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)CC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


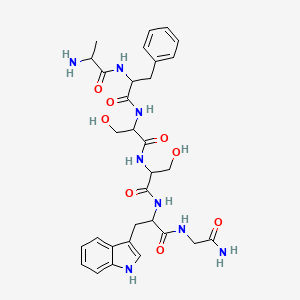

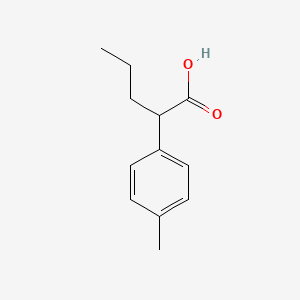
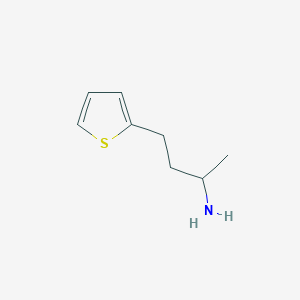
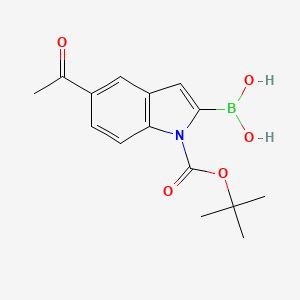
![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
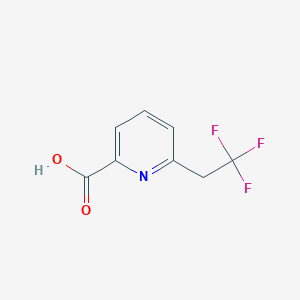
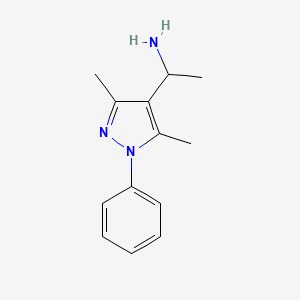

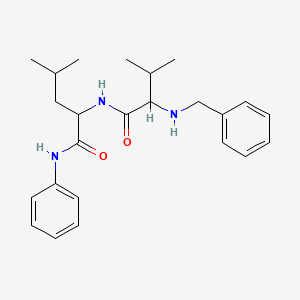


![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
